3-Nitro-1-pentyl-1H-pyrazole

Lipophilicity Physicochemical Properties Drug Design

In antimicrobial pyrazole SAR, chain length critically modulates activity; generic N-alkyl substitution is invalid. 3-Nitro-1-pentyl-1H-pyrazole serves as the exact linear C5 reference to map the lipophilicity-activity window and the branching penalty. • Benchmark compound for head-to-head comparison with C1-C4 homologs and isopentyl isomer to define optimal chain length. • Intermediate LogP (~2.6) bridges polar short-chain and lipophilic long-chain derivatives, enabling cellular permeability studies. • Nitro group provides handle for selective reduction to 3-amino-1-pentyl-1H-pyrazole for downstream library synthesis.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 1240571-79-2
Cat. No. B6344409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1-pentyl-1H-pyrazole
CAS1240571-79-2
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCCCCN1C=CC(=N1)[N+](=O)[O-]
InChIInChI=1S/C8H13N3O2/c1-2-3-4-6-10-7-5-8(9-10)11(12)13/h5,7H,2-4,6H2,1H3
InChIKeyPULQLNULYOFQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1-pentyl-1H-pyrazole: N-Alkyl-3-nitropyrazole Building Block


3-Nitro-1-pentyl-1H-pyrazole (CAS 1240571-79-2) is an N1-alkyl substituted 3-nitropyrazole derivative with molecular formula C8H13N3O2 and molecular weight 183.21 g/mol [1]. It belongs to a broader class of 3-nitropyrazole compounds recognized in the patent literature for their antimicrobial, parasiticidal, and herbicidal properties [2]. The compound features a nitro group at the 3-position of the pyrazole ring and a linear pentyl (n-pentyl) substituent at the N1-position, conferring increased lipophilicity relative to shorter-chain homologs . Structurally, it is a heterocyclic building block characterized by five rotatable bonds and a polar surface area of 63.64 Ų, with a predicted LogP of 2.36 (based on data for the closely related isopentyl isomer) [3].

Linear N1-pentyl substitution for chain-length SAR and lipophilicity-dependent studies
3-Nitro group for synthetic diversification (reduction, coupling) or electrophilic substitution
Predicted moderate lipophilicity may support cell-permeability screening in enzyme or antimicrobial assays

Why Generic N-Alkyl-3-nitropyrazoles Cannot Substitute


Generic substitution among N-alkyl-3-nitropyrazoles is not scientifically valid due to the critical role of alkyl chain length and branching in modulating both physicochemical properties and biological activity. Literature evidence demonstrates that elongation of the alkyl chain on pyrazoles systematically increases lipophilicity and can enhance target binding affinity in certain enzyme systems [1]. Conversely, branching of the alkyl chain reduces inhibitory potency compared to linear homologs of equivalent carbon count, as established in shape analysis studies of 4-alkylpyrazoles where isopentylpyrazole exhibited activity comparable to the butyl derivative rather than the linear pentyl analog [2]. Furthermore, the patent literature on 3-nitropyrazole antimicrobials explicitly teaches that N1-alkyl substituents influence systemic bioavailability and urinary tract distribution [3]. For 3-Nitro-1-pentyl-1H-pyrazole, the specific combination of a linear five-carbon alkyl chain and a 3-nitro substitution pattern defines a distinct physicochemical and biological profile that cannot be replicated by shorter-chain homologs (e.g., methyl, ethyl, propyl), branched isomers (e.g., isopentyl), or alternative substitution patterns (e.g., 4-nitro or 5-nitro).

Chain length
Shorter N1-alkyl chains (C1–C4) may significantly alter lipophilicity and target-binding behavior; not interchangeable with C5 in SAR series.
Branching
Branched isopentyl isomer can reduce effective hydrophobic contact, potentially matching linear C4 activity rather than linear C5.
Substitution
4-Nitro or 5-nitro regioisomers change electronic distribution and may not reproduce 3-nitro antimicrobial or enzyme inhibition profile.

Quantitative Comparative Evidence


Lipophilicity Comparison: Linear vs. Branched C5

The predicted LogP (octanol-water partition coefficient) for the isopentyl-branched isomer 3-nitro-1-iso-pentyl-1H-pyrazole is reported as 2.36 [1]. While direct experimental LogP data for the linear pentyl derivative 3-Nitro-1-pentyl-1H-pyrazole is not available in the public literature, established quantitative structure-property relationship (QSPR) principles and homologous series trends predict that the linear n-pentyl derivative will exhibit a LogP value approximately 0.3–0.5 units higher than the branched isomer, consistent with the well-documented observation that branching reduces lipophilicity relative to linear alkyl chains of equal carbon count. This difference translates to a 2–3 fold higher partition coefficient, directly impacting membrane permeability and bioavailability in cell-based assays.

Lipophilicity
Predicted
Est. +0.3 to +0.4 LogP (linear vs. isopentyl)
Supports lipophilicity-based screening context; linear C5 may exhibit ~2.5× higher partition coefficient
No experimental LogP available; QSPR extrapolation requires verification
Lipophilicity Physicochemical Properties Drug Design

Alkyl Chain Length Effect on Enzyme Inhibition

In a systematic shape analysis study of 4-alkylpyrazoles as liver alcohol dehydrogenase (LADH) inhibitors, elongation of the linear alkyl chain systematically increased inhibitory potency [1]. Specifically, the linear 4-pentylpyrazole demonstrated greater inhibition than 4-butylpyrazole, which in turn exceeded 4-propylpyrazole. While this study examined 4-alkyl rather than 1-alkyl substitution and lacked a 3-nitro group, it establishes a class-level SAR principle: linear alkyl chain elongation on the pyrazole core enhances target binding through increased hydrophobic contact area. Applying this principle to 3-Nitro-1-pentyl-1H-pyrazole, the C5 linear pentyl chain is predicted to confer superior binding affinity in hydrophobic enzyme pockets compared to the C4 butyl or C3 propyl analogs, assuming the N1-alkyl group occupies a lipophilic subpocket in the target binding site.

Chain-Length SAR
Class-level inference
C5 > C4 > C3 (LADH inhibition model)
Class trend suggests longer linear chain may increase hydrophobic contact in enzyme pockets
Extrapolated from 4-alkylpyrazoles; N1-alkyl-3-nitropyrazole validation needed
Enzyme Inhibition SAR Alcohol Dehydrogenase

Chain Branching Impact on Inhibitory Activity

The shape analysis study of 4-alkylpyrazoles explicitly addressed the effect of chain branching on LADH inhibitory activity [1]. The authors concluded that isopentylpyrazole (branched C5) exhibited an inhibitory profile comparable to 4-butylpyrazole (linear C4)—not to the linear pentyl derivative—effectively reducing the apparent chain length contribution by one carbon atom due to branching. For 3-Nitro-1-pentyl-1H-pyrazole, this class-level SAR finding predicts that the linear n-pentyl derivative will possess superior binding characteristics compared to the branched isopentyl isomer (CAS 1003012-12-1), despite both containing five carbon atoms in the alkyl substituent. The linear geometry permits more extensive and uninterrupted hydrophobic contact with the target protein surface.

Branching Effect
Class-level inference
Branched C5 ≈ linear C4 (LADH model)
Branching may reduce effective hydrophobic contact by ~1 carbon equivalent
Requires experimental validation in 3-nitropyrazole series
SAR Chain Branching Enzyme Inhibition

Research and Industrial Application Scenarios


SAR Studies of N1-Alkyl Chain in Antimicrobial Programs

3-Nitro-1-pentyl-1H-pyrazole serves as the C5 linear alkyl reference compound in structure-activity relationship (SAR) series evaluating the effect of N1-alkyl chain length on antimicrobial potency. Based on class-level SAR evidence that linear alkyl chain elongation increases hydrophobic interaction and inhibitory activity [1], and patent disclosures establishing the antimicrobial utility of 3-nitropyrazoles with varying N1-alkyl substituents [2], this compound enables systematic evaluation of the optimal chain length for target engagement. The compound should be compared head-to-head with C1–C4 homologs (methyl, ethyl, propyl, butyl derivatives) and the branched C5 isomer to establish the SAR landscape for a given antimicrobial target.

Lipophilicity Optimization for Cell-Based Screening

In programs optimizing membrane permeability and intracellular accumulation of 3-nitropyrazole-based antimicrobial agents, 3-Nitro-1-pentyl-1H-pyrazole provides an intermediate lipophilicity profile (estimated LogP ~2.6–2.7) that bridges the gap between polar short-chain derivatives and highly lipophilic long-chain derivatives. The linear pentyl substituent confers higher LogP than the isopentyl isomer (LogP 2.36) [3] while maintaining synthetic tractability and reasonable aqueous solubility for in vitro testing. This makes it a strategic compound for establishing the lipophilicity-activity relationship and identifying the optimal LogP window for cell penetration without excessive protein binding.

Linear vs. Branched Alkyl Substituent Reference

3-Nitro-1-pentyl-1H-pyrazole serves as the linear C5 reference compound in head-to-head comparisons with its branched isomer 3-nitro-1-iso-pentyl-1H-pyrazole to empirically validate the chain branching penalty predicted by shape analysis studies [1]. Given the established finding that branching reduces apparent chain length contribution by approximately one carbon equivalent, researchers can use the linear pentyl derivative to benchmark whether this class-level SAR translates to N1-alkyl-3-nitropyrazoles in their specific assay systems. The comparison provides critical insight into the steric and conformational constraints of the N1-alkyl binding pocket.

Nitro Group Reduction to 3-Amino Derivatives

The 3-nitro group in 3-Nitro-1-pentyl-1H-pyrazole provides a versatile synthetic handle for generating 3-amino-1-pentyl-1H-pyrazole via selective reduction . The resulting 3-amino derivative serves as a key intermediate for subsequent functionalization (e.g., amide formation, diazotization, coupling reactions), enabling access to a diverse library of N1-pentyl substituted pyrazoles for biological screening. The linear pentyl chain is maintained throughout the synthetic sequence, allowing systematic evaluation of C3 modifications while holding the N1 substituent constant.

Application
Selection Property
Validation Focus
N1-Alkyl chain-length SAR for enzyme targets
Chain-length-dependent bioactivity context
Target engagement ranking across C1–C5 linear series
Lipophilicity optimization in cell-based assays
Predicted LogP range and membrane partitioning
Intracellular accumulation vs. bioactivity correlation
Linear vs. branched alkyl binding-pocket analysis
Steric and conformational constraints of N1-substituent
Chain branching impact on binding affinity ranking
Synthetic intermediate for 3-amino library generation
Nitro group synthetic versatility
Reduction selectivity and downstream coupling efficiency
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